(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride
Description
(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride is a heterocyclic amine derivative featuring an imidazo[1,2-a]pyrazine core. This bicyclic structure combines imidazole and pyrazine rings, conferring unique electronic and steric properties. The compound is typically synthesized via microwave-assisted multicomponent reactions involving 2-aminopyrazine, aldehydes, and isocyanides in the presence of scandium(III)-trifluoromethanesulfonate as a catalyst . Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-4-10-7-5-9-1-2-11(6)7;;/h1-2,4-5H,3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHHVHLFGLZXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazopyrazine core. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazopyrazine core.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized imidazopyrazine derivatives, while substitution reactions can produce a variety of substituted imidazopyrazine compounds .
Scientific Research Applications
(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to three structurally analogous derivatives (Table 1):
*Calculated based on analogous structures.
Key Differences and Implications
Heterocyclic Core Variation :
- Pyrazine vs. Pyridine vs. Pyrimidine :
- The pyrazine core (two nitrogen atoms at 1,4-positions) offers distinct electronic properties compared to pyridine (one nitrogen) and pyrimidine (two nitrogens at 1,3-positions). Pyrazine derivatives often exhibit stronger hydrogen-bonding capabilities, influencing target binding in biological systems .
- Pyridine-based analogs (e.g., ) may prioritize interactions with heme-containing enzymes due to nitrogen lone-pair availability .
Substituent Effects :
- Amine Position and Chain Length :
- Salt Forms:
- Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochlorides, critical for in vitro assays .
Biological Activity: While direct data for the target compound is scarce, related imidazo[1,2-a]pyrazines demonstrate IC₅₀ values in the micromolar range against cancer cell lines (e.g., NCI-H460 lung carcinoma) . Pyridine derivatives () are less studied but may prioritize antiviral applications due to structural similarity to ribavirin analogs .
Synthetic Accessibility :
- Microwave-assisted synthesis () reduces reaction times (<30 minutes) compared to traditional methods for pyridine derivatives (e.g., 12–24 hours for hydrazine-based routes in ) .
Biological Activity
(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and its potential applications in therapeutic contexts.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-a]pyrazine class, characterized by a fused ring structure that contributes to its biological activity. Synthetic routes for producing this compound typically involve multi-step processes that may include cyclization reactions and functional group modifications.
Common Synthetic Methods:
- Cyclization Reactions: Formation of the imidazo[1,2-a]pyrazine core from appropriate precursors.
- Functionalization: Introduction of various substituents to enhance biological activity.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may act as a competitive inhibitor of ATP-dependent processes, particularly in bacterial systems like Helicobacter pylori.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Effective against various pathogens, including Helicobacter pylori, which is associated with gastric ulcers and cancers. The compound has been identified as a potential ATP mimic, inhibiting ATPase activity crucial for bacterial virulence .
- Anticancer Properties: The imidazo[1,2-a]pyrazine scaffold has shown promise in cancer research, with derivatives demonstrating cytotoxic effects on various cancer cell lines. The structure allows for interactions with multiple targets within cancer cells .
- Anti-inflammatory Effects: Some studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyrazines indicate that modifications to the nitrogen-containing heterocycles can significantly influence their biological potency. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 2 | Increases potency against H. pylori |
| Halogen substitutions | Enhance anticancer activity |
| Alkyl chain length | Affects solubility and bioavailability |
Case Study 1: Inhibition of Helicobacter pylori
In vitro studies demonstrated that this compound showed an IC50 value of approximately 7 µM against the VirB11 ATPase of H. pylori, indicating strong inhibitory potential .
Case Study 2: Anticancer Activity
A derivative of this compound was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 5 to 20 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
